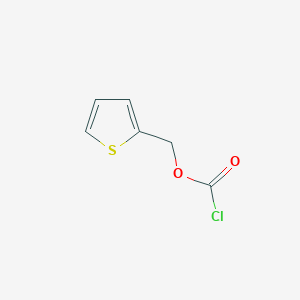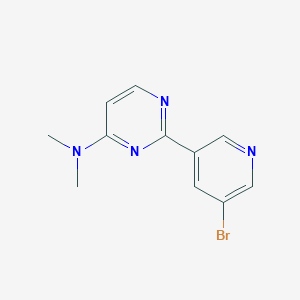
2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a dimethylpyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boron-containing compound and a halogenated aromatic compound. In this case, 5-bromopyridine is coupled with a suitable pyrimidine derivative under the influence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include ethanol, toluene, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine has numerous applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Used to study the mechanisms of various biological processes by binding to specific receptors.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. Upon binding, it can modulate the activity of these targets, leading to a cascade of signaling events within the cell. This modulation can result in various biochemical and physiological effects, including changes in gene expression, cellular metabolism, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.
2-Amino-5-bromopyridine: Contains an amino group in addition to the bromine atom on the pyridine ring.
Methyl 5-bromopyridine-3-carboxylate: A derivative with a carboxylate ester group.
Uniqueness
2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine is unique due to its combination of a bromopyridine moiety and a dimethylpyrimidine core This structure imparts specific chemical and biological properties that are distinct from other similar compounds
Properties
Molecular Formula |
C11H11BrN4 |
|---|---|
Molecular Weight |
279.14 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C11H11BrN4/c1-16(2)10-3-4-14-11(15-10)8-5-9(12)7-13-6-8/h3-7H,1-2H3 |
InChI Key |
XOBDNXINLIHORA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


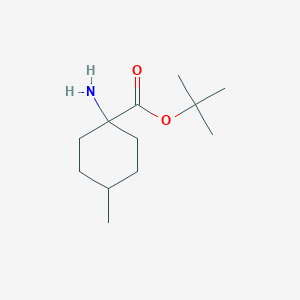
![Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine](/img/structure/B13228344.png)

![1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13228351.png)
![4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13228354.png)
![1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13228360.png)
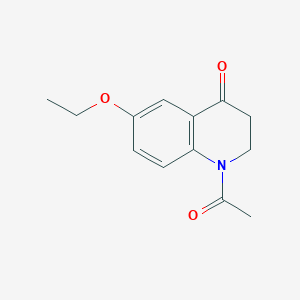
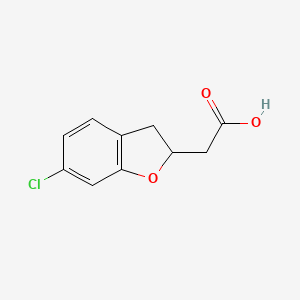
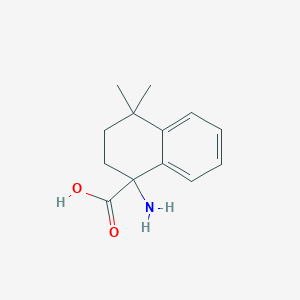
![2-[(2-Aminopropyl)sulfanyl]pyrimidine](/img/structure/B13228386.png)
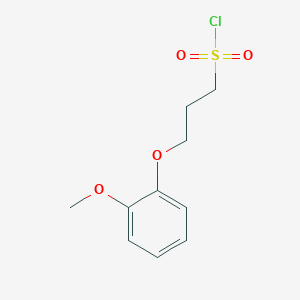
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide](/img/structure/B13228398.png)
![2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13228401.png)
